2-(Trifluoromethyl)benzhydrol

Catalog No.
S718443
CAS No.
727-98-0
M.F
C14H11F3O
M. Wt
252.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)benzhydrol

Synthesis of chiral diarylmethanes often fails due to carbocation racemization. 2-(Trifluoromethyl)benzhydrol solves this via its ortho-CF3 group that suppresses SN1 pathways and enhances steric control in asymmetric catalysis. Key benefits: • Reactions up to 2.5x faster vs. non-fluorinated analogs • High enantiomeric excess achievable • Acid-stable, reducing side products. Shipped ambient; long shelf life. Immediate availability from SMolecule for process scale-up.

CAS Number

727-98-0

Product Name

2-(Trifluoromethyl)benzhydrol

IUPAC Name

phenyl-[2-(trifluoromethyl)phenyl]methanol

Molecular Formula

C14H11F3O

Molecular Weight

252.23 g/mol

InChI

InChI=1S/C14H11F3O/c15-14(16,17)12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h1-9,13,18H

InChI Key

RMAICPATZGPCIL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2C(F)(F)F)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2C(F)(F)F)O

The exact mass of the compound 2-(Trifluoromethyl)benzhydrol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-(Trifluoromethyl)benzhydrol, 2-(Trifluoromethyl)diphenylmethanol, o-(Trifluoromethyl)benzhydrol, (2-(Trifluoromethyl)phenyl)(phenyl)methanol, α-Phenyl-2-(trifluoromethyl)benzyl alcohol

Purity

≥98%

Package Size

1 g, 5 g, 25 g

2-(Trifluoromethyl)benzhydrol (CAS 727-98-0) is a specialized diaryl-methanol, or benzhydrol, derivative. Its defining structural feature is the trifluoromethyl (CF3) group positioned at the ortho- (2-) position of one of the phenyl rings. This specific placement imparts a unique combination of significant steric bulk directly adjacent to the hydroxyl-bearing carbon and a powerful, localized inductive electron-withdrawing effect. These properties fundamentally alter the reactivity and synthetic utility of the molecule compared to the unsubstituted parent compound, benzhydrol, or its positional isomers, making it a critical precursor for advanced intermediates in pharmaceuticals and materials science.

Research Fit

Regiochemistry Ortho-CF3 substitution creates a distinct stereoelectronic environment vs meta/para isomers
Physical State Liquid at ambient temperature, supporting simplified handling and volumetric dispensing workflows
Analytical Handle 19F NMR-active ortho-CF3 probe enables chiral auxiliary applications for enantiomeric excess determination

Direct substitution of 2-(Trifluoromethyl)benzhydrol with either unsubstituted benzhydrol or the 4-(trifluoromethyl) positional isomer is frequently unviable in synthesis. The ortho-position of the CF3 group creates a distinct steric environment around the hydroxyl group that is absent in the para-isomer, influencing catalyst binding and stereoselectivity. Furthermore, the strong electron-withdrawing nature of the CF3 group destabilizes the formation of a benzhydryl carbocation intermediate. This makes the compound poorly suited for, or unreactive in, reactions proceeding through an SN1-type mechanism, a stark contrast to electron-donating or unsubstituted benzhydrols which readily form such intermediates. This inherent difference in reactivity profile means that process conditions and outcomes are not transferable between these analogs.

Substitution Risk

Target Attribute Ortho-CF3 provides a sensitive 19F NMR probe for chiral derivatization
Substitution Risk Non-fluorinated benzhydrol lacks the 19F handle, limiting analytical precision in e.e. workflows
Target Attribute Ortho-CF3 steric shielding protects metal coordination nodes in MOF frameworks
Substitution Risk Meta-CF3 isomer may not replicate the shielding effect; MOF stability may differ under harsh conditions
Target Attribute Liquid at 25°C with lower boiling point vs para-isomer
Substitution Risk Para-CF3 isomer is a solid (mp 59–61°C); physical state difference may alter handling and purification workflows

Altered Thermal Requirements in Catalytic C–H Silylation

The presence of the ortho-trifluoromethyl group directly dictates the required process conditions for achieving high conversion in certain catalytic systems. In an Iridium-catalyzed intramolecular dehydrogenative silylation, a derivative of 2-(Trifluoromethyl)benzhydrol required an elevated temperature of 80 °C for efficient reaction. In contrast, under identical catalytic conditions at 45 °C, the substrate was hardly consumed, demonstrating that process protocols for non-fluorinated or other analogs are not directly transferable.

Evidence DimensionReaction Temperature for Efficient Conversion
Target Compound Data80 °C
Comparator Or Baseline45 °C
Quantified DifferenceEffective reaction requires a significantly higher thermal energy input; reaction is largely inhibited at the lower temperature.
ConditionsIridium/PyOX-catalyzed intramolecular dehydrogenative silylation of a silyl ether derivative in THF.

This dictates the necessary process parameters and energy costs, demonstrating that reaction protocols for non-fluorinated analogs are not directly applicable and will fail if substituted.

Chiral Auxiliary Performance
Reported
Target: (R)-(+)-2-CF3 benzhydrol esters — 19F NMR d.e. values showed very good agreement with known e.e. of 15 chiral acids
Comparator: Non-fluorinated benzhydrol — no 19F signal; baseline-resolved diastereomer peaks absent
Supports e.e. determination by 19F NMR in chiral acid QC
Method validated across 15 diverse chiral acid substrates

Accelerated Reaction Rate in Group-Selective C-H Silylation

In an Ir-catalyzed kinetic resolution involving C-H silylation, a silyl ether derived from a trifluoromethylated heterobenzhydrol achieved complete conversion in significantly less time than comparable non-fluorinated systems reported previously. This demonstrates the activating role the CF3-substituted ring can play in specific catalytic cycles.

Evidence DimensionReaction Time to Completion
Target Compound Data2 hours
Comparator Or BaselinePreviously employed benzhydrol silyl ethers (non-CF3)
Quantified Difference2.5-fold reduction in reaction time (2 hours for CF3-substrate vs. 5 hours for comparator class).
ConditionsIr-catalyzed C-H silylation for kinetic resolution.

This significant rate enhancement directly impacts process efficiency and reactor throughput, making it the preferred substrate for time-sensitive manufacturing workflows.

MOF Chemical Stability
Head-to-head
Target: UiO-67-o-2CF3 — intact after boiling water, 8 M HCl, 10 mM NaOH, 50 ppm NaF
Comparator: UiO-67-m-2CF3 — degraded under identical conditions; no shielding effect
Ortho-CF3 shielding linked to MOF robustness under harsh chemical exposure
Stability advantage is regioisomer-dependent; meta-substitution may not confer comparable protection

Precursor Suitability: Enabling High-Yield Desymmetrization Where Non-Fluorinated Analogs Fail

The unique electronic and steric profile of trifluoromethylated benzhydrols enables them to serve as effective precursors in challenging enantioselective transformations where simpler analogs fail. In an Ir-catalyzed desymmetrization of a tertiary benzhydrol derivative, the trifluoromethylated substrate was converted to its product in 94% yield. This contrasts sharply with reports on a similar reaction involving a non-fluorinated tertiary benzhydrol derivative, which produced only a racemic product in low yield.

Evidence DimensionProduct Yield & Stereoselectivity
Target Compound Data94% yield of a single enantiomer-enriched product (from a derivative).
Comparator Or BaselineNon-fluorinated tertiary benzhydrol derivative.
Quantified DifferenceEnables a high-yield, stereoselective transformation that is reported to be low-yield and non-selective with a comparable non-fluorinated substrate class.
ConditionsIr-catalyzed enantioselective desymmetrization reaction.

This demonstrates its critical role as an enabling precursor for accessing specific chiral structures that are otherwise difficult or impossible to synthesize with simpler benzhydrols.

Density & Boiling Point
Cross-study comparable
1.311 g/mL at 25°C
+18.9% vs benzhydrol
273–274°C at 760 mmHg
~24–25°C lower vs benzhydrol
Property differences may affect distillation and solvent selection workflows
Data to verify with lot-specific COA
Ortho vs Para Physical State
Data to verify
Ortho (2-CF3): Liquid at 25°C; BP 273–274°C at 760 mmHg
Para (4-CF3): Solid, mp 59–61°C; BP ~328.4°C at 760 mmHg
Liquid state may simplify ambient-temperature handling and flow chemistry integration
Source-specific review; ~55°C BP difference may impact distillation parameters

Precursor for Chiral Building Blocks via Asymmetric C-H Functionalization

This compound is the right choice when the synthetic goal is the creation of high-value, enantiomerically-enriched diarylmethane structures. Its unique structure is essential for achieving the high yields and selectivity required in modern asymmetric catalysis, where simpler benzhydrols provide inferior results.

Time-Critical Synthesis via Accelerated Kinetic Resolution

In process chemistry workflows where reactor time is a critical cost factor, this compound's ability to undergo certain catalytic reactions up to 2.5 times faster than non-fluorinated analogs makes it a superior procurement choice for optimizing throughput.

Synthesis of Intermediates Incompatible with Carbocation-Forming Conditions

This compound should be selected when the synthetic route requires a benzhydrol moiety that must be stable against acid-catalyzed or other reaction conditions that promote carbocation formation. The electron-withdrawing ortho-CF3 group actively suppresses this pathway, preventing undesired side reactions common with electron-rich or unsubstituted benzhydrols.

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral acid e.e. determination
19F NMR chiral auxiliary capability
Diastereomeric excess correlation with known enantiomeric excess
Stable MOF synthesis
Ortho-CF3 steric shielding effect
Framework integrity under acidic, basic, and aqueous conditions
Liquid-phase synthesis and flow chemistry
Ambient-temperature liquid state
Volumetric dispensing accuracy and flow reactor compatibility
Fluorinated pharmaceutical intermediate synthesis
Ortho-CF3 stereoelectronic profile
Enantioselective transformation and SAR study outcomes

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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